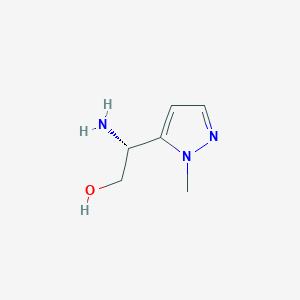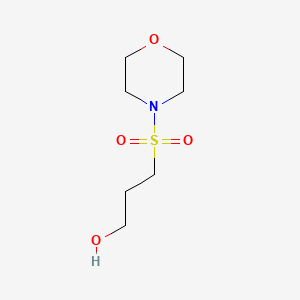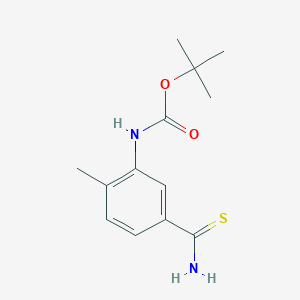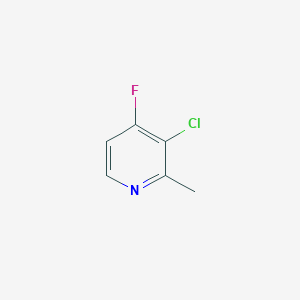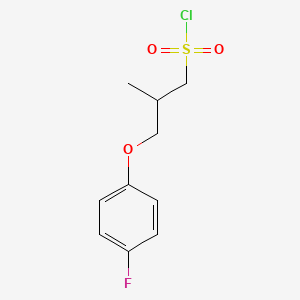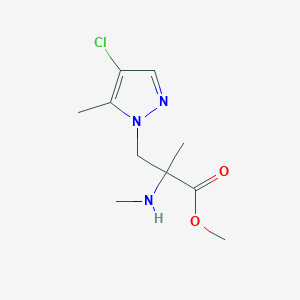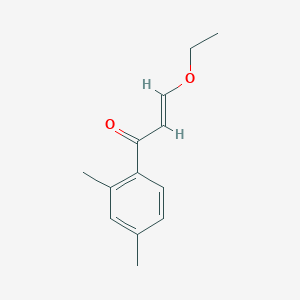
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C13H16O2 It is a derivative of acetophenone, characterized by the presence of a 2,4-dimethylphenyl group and an ethoxyprop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 2,4-dimethylacetophenone with ethyl acetoacetate under basic conditions. The reaction proceeds via a Claisen condensation mechanism, where the enolate ion of ethyl acetoacetate attacks the carbonyl carbon of 2,4-dimethylacetophenone, followed by dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
類似化合物との比較
2,4-Dimethylacetophenone: A precursor in the synthesis of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one.
1-(2,4-Dimethylphenyl)ethanone: Another derivative of acetophenone with similar structural features.
Uniqueness: this compound is unique due to the presence of both the 2,4-dimethylphenyl group and the ethoxyprop-2-en-1-one moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
(E)-1-(2,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)9-11(12)3/h5-9H,4H2,1-3H3/b8-7+ |
InChIキー |
NNRMYTZWHCHTLQ-BQYQJAHWSA-N |
異性体SMILES |
CCO/C=C/C(=O)C1=C(C=C(C=C1)C)C |
正規SMILES |
CCOC=CC(=O)C1=C(C=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




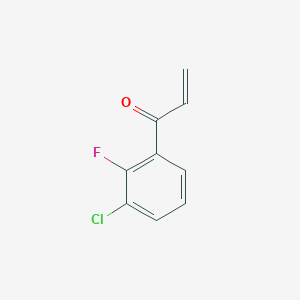
![3-[2-(Methanesulfonylsulfanyl)ethyl]-3-methyl-3H-diazirine](/img/structure/B13622127.png)
![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
